molecular formula C9H13BrClNO B1378614 [(5-Bromo-2-methoxyphenyl)methyl](methyl)amine hydrochloride CAS No. 1423029-83-7

[(5-Bromo-2-methoxyphenyl)methyl](methyl)amine hydrochloride

Cat. No.: B1378614
CAS No.: 1423029-83-7
M. Wt: 266.56 g/mol
InChI Key: HHSVJZBZCQQCFO-UHFFFAOYSA-N
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Description

(5-Bromo-2-methoxyphenyl)methylamine hydrochloride is an organic compound that features a bromine atom, a methoxy group, and a methylamine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methoxyphenyl)methylamine hydrochloride typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol. This is followed by the protection of the phenolic hydroxyl group using acetic anhydride under sulfuric acid catalysis. The brominated intermediate is then subjected to a reaction with methylamine to introduce the methylamine group .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methoxyphenyl)methylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted derivatives.

    Oxidation: Formation of aldehydes or acids.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

(5-Bromo-2-methoxyphenyl)methylamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromo-2-methoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The bromine and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the methylamine group can form ionic bonds with negatively charged sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxyphenol: Lacks the methylamine group but shares the bromine and methoxy functionalities.

    2-Methoxyphenylmethylamine: Lacks the bromine atom but contains the methoxy and methylamine groups.

Uniqueness

(5-Bromo-2-methoxyphenyl)methylamine hydrochloride is unique due to the presence of all three functional groups (bromine, methoxy, and methylamine) on the benzene ring.

Properties

IUPAC Name

1-(5-bromo-2-methoxyphenyl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO.ClH/c1-11-6-7-5-8(10)3-4-9(7)12-2;/h3-5,11H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSVJZBZCQQCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)Br)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423029-83-7
Record name [(5-bromo-2-methoxyphenyl)methyl](methyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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